N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
Description
N-{3-[(3,4-Dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a synthetic small molecule featuring a tetrahydrobenzothiophene core substituted with a 3,4-dichlorophenyl group, a morpholine ring, and an acetamide moiety.
Properties
Molecular Formula |
C21H24Cl2N2O2S |
|---|---|
Molecular Weight |
439.4 g/mol |
IUPAC Name |
N-[3-[(3,4-dichlorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H24Cl2N2O2S/c1-13(26)24-21-19(15-4-2-3-5-18(15)28-21)20(25-8-10-27-11-9-25)14-6-7-16(22)17(23)12-14/h6-7,12,20H,2-5,8-11H2,1H3,(H,24,26) |
InChI Key |
FWFXWIIIOSUTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=C(C=C3)Cl)Cl)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic uses, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The dichlorophenyl group and morpholine ring are likely involved in binding to target proteins or enzymes, modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Morpholine and Acetamide Moieties
Compound A : 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide ()
- Core Structure : Oxomorpholine ring fused with acetamide.
- Substituents : 4-isopropylphenyl (amide side chain), acetyl group (oxomorpholine substitution).
- Synthesis : Yield of 58% via sequential acetylation and purification by chromatography .
- Key Features : The oxomorpholine ring enhances solubility, while the acetyl group introduces steric hindrance. The isopropylphenyl group may influence lipophilicity compared to the dichlorophenyl group in the target compound.
Compound B : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide ()
- Core Structure : Simple acetamide with halogenated aryl groups.
- Substituents : 4-bromophenyl (acetic acid side chain), 3,4-difluorophenyl (amide side chain).
- Crystal Packing : Dihedral angle of 66.4° between aromatic rings; N–H···O and C–H···F interactions stabilize the lattice .
- The absence of a heterocyclic core reduces rigidity compared to the tetrahydrobenzothiophene system in the target compound.
Compound C : N-[3-(4-tert-Butylbenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloroacetamide ()
- Core Structure : Tetrahydrobenzothiophene with chloroacetamide and tert-butylbenzoyl substituents.
- Substituents : tert-Butyl (lipophilic bulk), chloroacetamide (electrophilic reactivity).
- Key Features : The tert-butyl group enhances metabolic stability, while the chloroacetamide may facilitate covalent binding to targets. Contrasts with the target compound’s dichlorophenyl and morpholine groups, which prioritize π-π stacking and hydrogen bonding, respectively.
Comparative Analysis Table
Biological Activity
N-{3-[(3,4-dichlorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiophene core substituted with a morpholine group and a dichlorophenyl moiety. Its chemical formula is C_{19}H_{22}Cl_2N_2OS, indicating the presence of chlorine atoms which are often associated with enhanced biological activity in medicinal chemistry.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Protein Kinase Modulation : The compound may modulate protein kinase activities, which are crucial for various cellular processes including proliferation and apoptosis .
- Anticancer Activity : Similar compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzothiophene structure have been reported to inhibit the growth of breast cancer cells (MCF-7) with IC50 values in the micromolar range .
- Antimicrobial Effects : Compounds with similar structures have exhibited antimicrobial properties against pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Biological Activity Data
The following table summarizes relevant biological activity data for this compound and related compounds:
| Activity | Cell Line/Organism | IC50/EC50 Value | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 (Breast Cancer) | 27.3 μM | |
| Antimicrobial | E. coli | 15 μg/mL | |
| Protein Kinase Inhibition | Various | Not specified |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of benzothiophene derivatives, this compound was tested against several cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of similar compounds found that those containing morpholine rings showed significant activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds in developing new antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
